molecular formula C21H16N2O3S2 B2377849 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-84-7

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2377849
CAS No.: 896365-84-7
M. Wt: 408.49
InChI Key: MFZACUSNPGYCQV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a synthetic small molecule based on a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with multiple biological targets. This compound is of significant interest for research and development, particularly in the fields of neuroscience and oncology. Structurally, it consists of a benzothiazole moiety linked to a 2-(methylsulfonyl)benzamide group. The benzothiazole ring system is planar and electron-rich, enabling key interactions with biological targets such as π–π stacking and hydrogen bonding . Although the specific biological data for this exact compound requires further investigation, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators (NAMs), exerting their effect through state-dependent inhibition that is non-competitive with the native agonist, zinc. They are known to target the transmembrane and/or intracellular domains of the receptor, offering a valuable pharmacological tool for exploring ZAC's physiological functions . Furthermore, benzothiazole derivatives are extensively researched for their potent anti-cancer properties and have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as PI3K/AKT/mTOR . Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecular hybrids or as a probe for studying the above-mentioned biological targets. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for use in humans or animals, nor is it approved for the diagnosis, treatment, or cure of any medical condition.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-13-7-3-9-15(19)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-6-12-18(17)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZACUSNPGYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone to form the benzothiazole ring.

    Coupling with Phenyl Group: Using a coupling reagent such as palladium-catalyzed cross-coupling to attach the benzothiazole to a phenyl group.

    Introduction of Methylsulfonyl Group: Sulfonylation of the phenyl group using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the benzothiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives incorporating thiazole and sulfonamide groups exhibit potent antibacterial effects.

Key Findings:

  • A study synthesized various derivatives, including N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, which showed significant antibacterial activity when tested against strains like E. coli and S. aureus .
  • The mechanism of action involves competitive inhibition of dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria, leading to a bacteriostatic effect .

Table 1: Antibacterial Activity of Derivatives

CompoundConcentration (mM)Zone of Inhibition (mm)
N-(4-tert-butyl derivative)810.5
N-(4-isopropyl derivative)7.59
Control (No treatment)-0

Anticancer Properties

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide has also been explored for its potential anticancer effects. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation.

Case Studies:

  • Research involving derivatives of benzothiazole showed promising results against human lung cancer cell lines (A549). The compounds were evaluated using the MTT assay, which revealed significant cytotoxic effects .
  • Molecular docking studies indicated that these compounds interact effectively with tyrosine kinase, a critical target in cancer therapy .

Enzyme Inhibition

The compound has been identified as a potential dual inhibitor for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain modulation and inflammation.

Insights:

  • The dual inhibition mechanism suggests that these compounds could provide therapeutic benefits without the adverse interactions typically associated with polypharmacy .
  • Structure-activity relationship studies have highlighted specific modifications to enhance the efficacy and selectivity of these inhibitors .

Mechanism of Action

The mechanism of action for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide with key analogs from the literature:

Compound Name & Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
2-(Methylsulfonyl)benzamide - - - -
N-(2-(Benzothiazol-2-yl)phenyl)benzamide (3a) 94 185–189 13.38 (s, 1H), 9.05 (d, J = 8.4 Hz, 1H)
3-Methoxy derivative (3b) 92 142–146 14.37 (s, 1H), 3.95 (s, 3H, OCH₃)
4-Trifluoromethyl derivative (3s) 58 138–142 Signals for CF₃ group (~7.8–8.2 ppm)
4-Chloro derivative (3r) 66 148–151 Aromatic protons at 7.98–8.12 ppm
Octanamide derivative (3v) 86 54–56 Aliphatic chain protons at 0.88–1.25 ppm

Key Observations:

  • Synthetic Yields: Derivatives with EWGs (e.g., 3c: 56% yield) often show lower yields than electron-donating groups (e.g., 3b: 92%), suggesting substituent-dependent reaction efficiency.

Spectral and Electronic Characteristics

  • ¹H NMR Shifts: The methylsulfonyl group would likely deshield adjacent protons, causing downfield shifts similar to the trifluoromethyl group in 3s (δ ~7.8–8.2 ppm).

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a phenyl group , and a methylsulfonyl substituent, contributing to its unique chemical characteristics. The molecular formula is C20H21N3O3S2C_{20}H_{21}N_3O_3S_2, with a molecular weight of approximately 415.5 g/mol. Its structure suggests diverse biological activities, making it a subject of ongoing research in the pharmaceutical field .

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Molecular docking studies revealed strong binding affinities to COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it has been tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that the presence of the benzo[d]thiazole ring is crucial for its cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
Anti-inflammatoryCOX enzymesInhibition of enzyme activity
AnticancerA-431, Jurkat cellsInhibition of cell proliferation
AntibacterialVarious strainsPotential competitive inhibition of DHPS

Case Study: Anticancer Activity

In a controlled study evaluating the anticancer potential of this compound, researchers treated A-431 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of doxorubicin, highlighting its potential as an effective anticancer agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Chlorination : Introduction of halogen groups to enhance reactivity.
  • Acidylation : Formation of amide bonds through reaction with acid chlorides.
  • Cyclization : Formation of the benzo[d]thiazole ring.
  • Purification : Use of chromatography techniques to isolate the final product.

These synthetic routes have been optimized to improve yield and reduce costs through methods such as continuous flow reactors .

Q & A

Q. What are the standard synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, starting with coupling benzamide derivatives with thiazole and sulfonyl groups. Key steps include:

  • Benzylation and sulfonylation : Reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Recrystallization or chromatography : Purification using methanol or ethanol for recrystallization, or silica gel chromatography for intermediates .
  • Optimized yields : Reported yields reach up to 94% when using carbodiimide coupling agents and dichloromethane as a solvent .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and amide/heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~436.54 g/mol for related analogs) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

Q. What primary biological activities have been reported for this compound and its analogs?

  • Antimicrobial activity : Analogs with benzothiazole and methylsulfonyl groups show activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 4–16 µg/mL .
  • Anticancer potential : Derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 12–25 µM against HeLa cells) via apoptosis induction .
  • Anti-inflammatory properties : Thiazole-containing analogs reduce COX-2 expression by 40–60% in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

  • Temperature control : Maintaining 60–80°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
  • Inert atmosphere : Argon prevents oxidation of thiazole moieties during coupling .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies of analogs reveal:

Substituent Biological Effect Reference
Bromine at thiazole C4Enhances enzyme inhibition (IC₅₀ ↓ 30%)
Ethylsulfonyl vs. methylImproved bioavailability (LogP ↓ 0.5 units)
Piperidine/morpholineIncreases anti-inflammatory activity (COX-2 ↓ 60%)

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hours) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate target engagement : Confirm binding to proposed targets (e.g., tubulin or kinases) via SPR or microscale thermophoresis .

Methodological Guidance

Q. What in silico tools are recommended for predicting the drug-likeness of this compound?

  • ADMET prediction : Use SwissADME to assess permeability (e.g., BBB score) and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger for binding affinity simulations with targets like EGFR or COX-2 .
  • QSAR modeling : Train models on analogs with known IC₅₀ values to prioritize synthetic targets .

Q. How can researchers design experiments to elucidate the mechanism of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC-based quantification to track protein expression changes .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., KinomeScan) to pinpoint inhibited targets .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between similar derivatives?

  • Structural nuances : Bromine at thiazole C4 enhances membrane penetration, while methyl groups reduce it .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion may yield differing MICs .

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